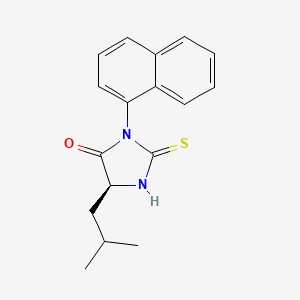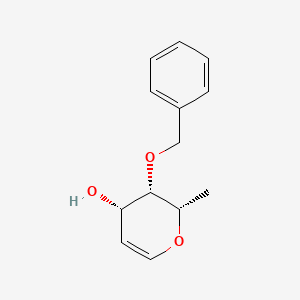
L-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-3-O-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-3-O-(phenylmethyl)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an anhydro bridge and a phenylmethyl group, making it a valuable subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-3-O-(phenylmethyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups, followed by selective deoxygenation and the introduction of the phenylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
L-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-3-O-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen atoms or reduce double bonds.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
L-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-3-O-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which L-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-3-O-(phenylmethyl)- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Di-O-acetyl-2,6-anhydro-1,5-dideoxy-L-arabino-hex-5-enitol
- 2,6-Anhydro-1,5-dideoxy-L-arabino-hexa-5-enitol
Uniqueness
L-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-3-O-(phenylmethyl)- is unique due to its phenylmethyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
(2S,3S,4S)-2-methyl-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol |
InChI |
InChI=1S/C13H16O3/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8,10,12-14H,9H2,1H3/t10-,12-,13+/m0/s1 |
Clave InChI |
ZPIBWTYMFFSTBY-WCFLWFBJSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H](C=CO1)O)OCC2=CC=CC=C2 |
SMILES canónico |
CC1C(C(C=CO1)O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


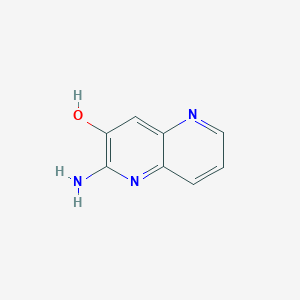
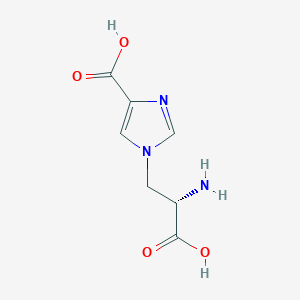
![2-((1S,5R,6S)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944266.png)
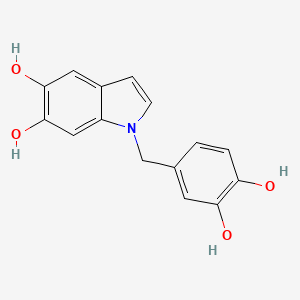
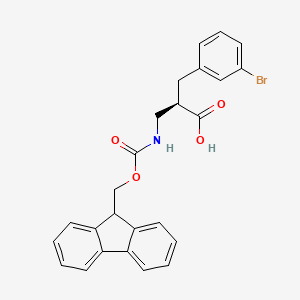

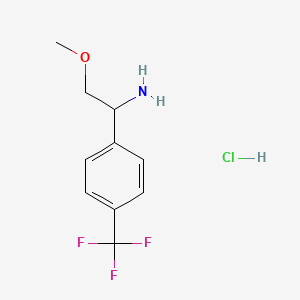
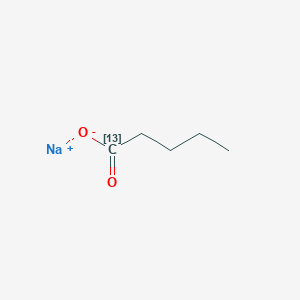

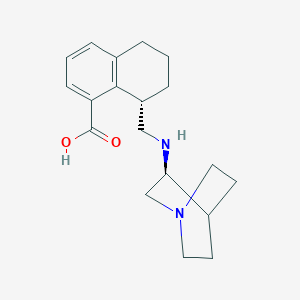
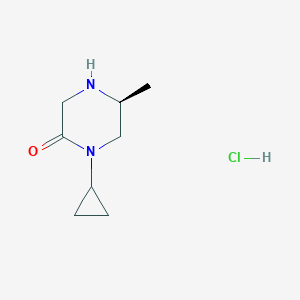
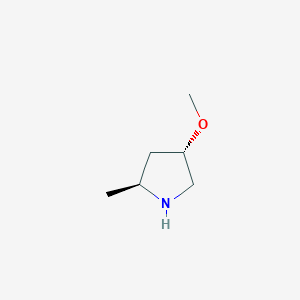
![3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-5'-carboxylic acid](/img/structure/B12944319.png)
